molecular formula C3H8N2O2S B145894 Taurultam CAS No. 38668-01-8

Taurultam

Cat. No.: B145894
CAS No.: 38668-01-8
M. Wt: 136.18 g/mol
InChI Key: RJGYJMFQWGPBGM-UHFFFAOYSA-N
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Description

Taurultam: is a derivative of taurolidine, an antimicrobial compound. It is known for its bactericidal properties and is used in various medical and industrial applications. This compound is a sulfur-containing compound that plays a significant role in the breakdown and activity of taurolidine.

Mechanism of Action

Target of Action

Taurultam, a derivative of the taurine amino-acid, primarily targets bacterial cells . It shows broad antibacterial action against gram-positive and gram-negative bacteria, mycobacteria, and some clinically relevant fungi . It inhibits the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells .

Mode of Action

This compound interacts with its targets by irreversibly binding its methylol groups to microbial cell walls . This interaction results in a loss of cell wall integrity and eventual cell death . Additionally, it reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins .

Biochemical Pathways

This compound is a derivative of taurolidine, which exists in equilibrium with this compound derivatives in a biological environment . The transformation of taurolidine to this compound is described as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) . A concerted mechanism describes the further hydrolysis of the taurolidine derivative methylol-taurultam .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates a shorter half-life and lower systemic exposure than taurinamide . Shortening of infusion duration increases the maximum concentration (Cmax) and area under the curve (AUC) of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell wall synthesis, leading to cell death . It also reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins . Furthermore, it has been shown to exert antineoplastic activity .

Action Environment

This compound’s action, efficacy, and stability are influenced by the biological environment. Taurolidine, from which this compound is derived, is unstable in aqueous solution and breaks down into derivatives, including this compound . These derivatives are thought to be responsible for the biological activity .

Biochemical Analysis

Biochemical Properties

Taurultam interacts with various enzymes, proteins, and other biomolecules. It exists in equilibrium with taurolidine in a biological environment . This equilibrium is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits, in vitro, the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells . It also has anti-proliferative and cell death inducing capacity, which is largely due to its main derivative this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The interaction of methylol-taurultam with the diaminopimelic NH2 group in the E. coli bacteria cell wall (peptidoglycan) has a negative ΔG value (−38.2 kcal/mol) but a high energy barrier (45.8 kcal/mol) suggesting no reactivity . On the contrary, taurolidine docking into E. coli fimbriae protein, responsible for bacteria adhesion to the bladder epithelium, shows it has higher affinity than mannose (the natural substrate), whereas methylol-taurultam and this compound are less tightly bound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Taurolidine, from which this compound is derived, has been used as an antimicrobial agent in the clinical setting since the 1970s and thus far appears nontoxic . The pharmacokinetics of 4 g taurine in eight healthy male volunteers following oral administration in the fasting state in the morning was studied .

Metabolic Pathways

This compound is involved in various metabolic pathways. In the body, taurolidine is metabolized rapidly via the metabolites this compound and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurultam is synthesized from taurolidine through a series of hydrolysis and decomposition reactions. The process involves the formation of cationic taurolidine followed by a nucleophilic attack of hydroxyl on the exocyclic methylene carbon. This concerted mechanism leads to the formation of methylol-taurultam, which further hydrolyzes to produce this compound .

Industrial Production Methods: The industrial production of this compound involves the controlled hydrolysis of taurolidine in an aqueous solution. The reaction conditions are optimized to ensure high yield and purity of this compound. The process is designed to be efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Taurultam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Taurultam has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its antimicrobial properties and its role in inhibiting bacterial adhesion and biofilm formation.

    Medicine: Investigated for its potential use in preventing catheter-related infections and as an adjunct therapy in cancer treatment.

    Industry: Utilized in the production of antimicrobial coatings and materials

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific role in the breakdown and activity of taurolidine. It has distinct antimicrobial properties and is less tightly bound to bacterial fimbriae compared to taurolidine, making it a valuable compound in preventing bacterial infections .

Properties

IUPAC Name

1,2,4-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYJMFQWGPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191968
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38668-01-8
Record name Taurultam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-thiadiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TAURULTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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